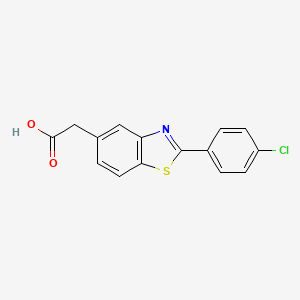

5-Benzothiazoleacetic acid, 2-(4-chlorophenyl)-

Description

5-Benzothiazoleacetic acid, 2-(4-chlorophenyl)- (IUPAC: 2-(4-chlorophenyl)-1,3-benzothiazole-5-acetic acid) is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a 4-chlorophenyl group and at position 5 with an acetic acid moiety. Benzothiazoles are sulfur- and nitrogen-containing aromatic systems known for diverse biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties .

Properties

CAS No. |

36782-49-7 |

|---|---|

Molecular Formula |

C15H10ClNO2S |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzothiazol-5-yl]acetic acid |

InChI |

InChI=1S/C15H10ClNO2S/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) |

InChI Key |

FJGLVTYWNCZPBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Comparative Analysis of Preparation Methods

Characterization and Purity Assessment

Synthesized compounds are typically characterized by:

- Melting point determination

- Thin Layer Chromatography (TLC)

- Fourier Transform Infrared Spectroscopy (FT-IR) : Identification of functional groups such as C=O (around 1711 cm^-1), C-H, and C-S bonds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $$^{1}H$$ and $$^{13}C$$ NMR to confirm the chemical environment of protons and carbons.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- High Performance Liquid Chromatography (HPLC) : To assess purity.

These methods ensure the structural integrity and purity of 5-Benzothiazoleacetic acid, 2-(4-chlorophenyl)- and its analogs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-benzothiazoleacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-benzothiazoleacetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-benzothiazoleacetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Structural Analogues: Benzothiazole vs. Benzoxazole Derivatives

The benzothiazole scaffold is structurally analogous to benzoxazole, where sulfur is replaced by oxygen. Substitution patterns significantly influence bioactivity and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Findings :

- Bioactivity : The benzoxazole analog (2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid) exhibits potent anti-inflammatory activity, with ED₃₀ values 3–5 times lower than phenylbutazone in rat paw edema models . This highlights the importance of the acetic acid group and halogen substitution (4-Cl) in enhancing activity.

- Substituent Effects : Methoxy groups (e.g., in 5-chloro-2-(4-methoxyphenyl)-benzothiazole) improve bioavailability but may reduce potency compared to chloro-substituted derivatives .

- Stereoelectronic Properties : The α-methyl group in benzoxazole derivatives increases metabolic stability, suggesting that analogous modifications in benzothiazoleacetic acid could optimize pharmacokinetics .

Comparison with Other Heterocyclic Systems

Compounds with triazole, thiazolidinone, or quinoline cores bearing 4-chlorophenyl and carboxylic acid groups exhibit overlapping biological targets.

Table 2: Cross-Heterocycle Activity Comparison

Key Findings :

- Thiazolidinones: The acetic acid hydrazide derivative (IIIo) demonstrates antimicrobial activity, underscoring the role of the 4-chlorophenyl group in target engagement .

- Quinolines: Atovaquone analogs highlight the 4-chlorophenyl group’s role in enhancing lipophilicity and membrane penetration, a property shared with the target compound .

Impact of Esterification and Methyl Substitution

Esterification of the acetic acid group or α-methyl substitution alters solubility and activity.

Table 3: Derivative-Specific Effects

Key Findings :

- Esterification : Methyl esters (e.g., ) typically show reduced activity compared to free acids, likely due to decreased hydrogen-bonding capacity .

- α-Methyl Group : The (αS)-methyl derivative () retains activity while improving pharmacokinetic profiles, suggesting a viable strategy for optimizing benzothiazoleacetic acid .

Biological Activity

5-Benzothiazoleacetic acid, 2-(4-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and its implications for future research.

Biological Activity Overview

The biological activity of 5-Benzothiazoleacetic acid, 2-(4-chlorophenyl)- has been investigated in various studies, revealing its potential as an antimicrobial agent , herbicide , and pesticide .

Antimicrobial Activity

Research has demonstrated that compounds with a benzothiazole structure exhibit significant antimicrobial properties. In one study, derivatives of benzothiazole were evaluated for their antibacterial activity against various strains of bacteria. The results indicated that these compounds could inhibit bacterial growth effectively at concentrations around 100 µg/mL .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| 5-Benzothiazoleacetic acid | E. coli | 15 | 100 |

| S. aureus | 18 | 100 | |

| P. aeruginosa | 12 | 100 |

Herbicidal and Pesticidal Properties

The compound's structure suggests potential applications in agriculture as a herbicide or pesticide. Its biological activity indicates effectiveness in controlling weed growth and pest populations, making it a candidate for further exploration in agrochemical formulations.

Case Study: Herbicidal Activity

In a controlled agricultural study, the herbicidal efficacy of 5-Benzothiazoleacetic acid was tested against several common weeds. The results showed a significant reduction in weed biomass when applied at specific concentrations, highlighting its potential utility in crop management strategies.

The mechanisms through which 5-Benzothiazoleacetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with key metabolic pathways in target organisms.

- Inhibition of Enzymatic Activity : The presence of the benzothiazole moiety may inhibit enzymes critical for bacterial cell wall synthesis.

- Disruption of Cellular Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, causing disruption and leading to cell death.

Future Research Directions

Given the promising biological activities exhibited by 5-Benzothiazoleacetic acid, further research is warranted to:

- Explore Structure-Activity Relationships (SAR) : Investigating modifications to the chemical structure to enhance efficacy and reduce toxicity.

- Conduct In Vivo Studies : Evaluating the safety and effectiveness of the compound in living organisms to better understand its potential applications.

- Assess Environmental Impact : Understanding the ecological consequences of using this compound in agricultural settings.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Benzothiazoleacetic acid, 2-(4-chlorophenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions between substituted benzothiazole precursors and chlorophenyl derivatives. For example, refluxing 2-aminothiophenol with 4-chlorobenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the benzothiazole core, followed by functionalization with acetic acid groups . Optimization of parameters like temperature (e.g., 80–100°C), solvent polarity, and catalyst selection (e.g., sodium hydrosulfite) is critical for maximizing yield . Purification via column chromatography or recrystallization ensures product homogeneity .

Q. How can researchers validate the structural integrity of 5-Benzothiazoleacetic acid, 2-(4-chlorophenyl)- during synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzothiazole and chlorophenyl groups) and acetic acid side-chain integration .

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and purity (>95%) .

- FT-IR : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹ for the acetic acid moiety) .

Q. What experimental protocols are recommended for assessing the compound’s enzyme inhibition potential?

- Methodological Answer : Use kinetic assays with target enzymes (e.g., kinases or proteases):

Prepare enzyme solutions in buffered media (pH 7.4, 37°C).

Incubate with varying concentrations of the compound (0.1–100 µM).

Measure residual enzyme activity via spectrophotometry (e.g., NADH depletion for oxidoreductases) or fluorimetry.

Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 5-Benzothiazoleacetic acid derivatives?

- Methodological Answer :

- Modify substituents : Introduce electron-withdrawing groups (e.g., NO₂) at the benzothiazole 6-position to enhance binding affinity to hydrophobic enzyme pockets .

- Vary the acetic acid chain : Replace with hydroxamic acid to improve metal chelation (e.g., HDAC inhibition) .

- Use molecular docking : Screen derivatives against target protein structures (e.g., PDB IDs) to predict binding modes .

Q. How should researchers address contradictory data in studies reporting antiproliferative vs. cytotoxic effects of this compound?

- Methodological Answer :

- Comparative assay design : Replicate experiments across multiple cell lines (e.g., MCF-7 vs. HEK293) to distinguish cancer-specific activity .

- Dose-response analysis : Identify thresholds where antiproliferative effects (e.g., G0/G1 arrest) transition to apoptosis (caspase-3 activation) .

- Mechanistic validation : Use siRNA knockdowns or inhibitor co-treatments to isolate pathways (e.g., ROS-mediated vs. p53-dependent) .

Q. What methodologies are suitable for evaluating the environmental persistence of 5-Benzothiazoleacetic acid derivatives?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor decay via LC-MS .

- Soil microcosm assays : Measure biodegradation rates under aerobic/anaerobic conditions using OECD 307 guidelines .

- Ecotoxicity profiling : Test effects on model organisms (e.g., Daphnia magna) using OECD 202 acute toxicity protocols .

Q. How can multi-target drug discovery approaches be applied to this compound?

- Methodological Answer :

- Phenotypic screening : Test in diverse assays (e.g., antioxidant, antifungal, antiproliferative) to identify polypharmacology .

- Network pharmacology : Map compound-protein interactions via STRING or KEGG databases to predict synergistic targets .

- Proteomics : Use SILAC labeling to quantify changes in protein expression post-treatment .

Q. What computational strategies predict the compound’s solubility and bioavailability?

- Methodological Answer :

- QSAR modeling : Train models on datasets (e.g., PubChem BioAssay) to correlate logP and polar surface area with absorption .

- Molecular dynamics (MD) : Simulate membrane permeability in lipid bilayers (e.g., GROMACS) .

- In silico ADMET : Use tools like SwissADME to predict CYP450 metabolism and hERG inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.